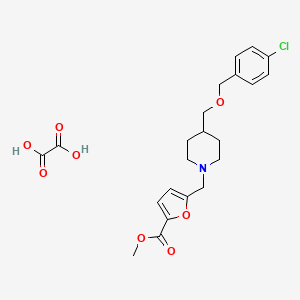

Methyl 5-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate

Description

"Methyl 5-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate" is a synthetic organic compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. It combines elements of furan, piperidine, and chlorobenzyl moieties, making it a versatile molecule for various studies.

Properties

IUPAC Name |

methyl 5-[[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methyl]furan-2-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO4.C2H2O4/c1-24-20(23)19-7-6-18(26-19)12-22-10-8-16(9-11-22)14-25-13-15-2-4-17(21)5-3-15;3-1(4)2(5)6/h2-7,16H,8-14H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBBVOULCDLFEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN2CCC(CC2)COCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClNO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "Methyl 5-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate" typically involves multi-step procedures:

Formation of the furan-2-carboxylate core: : Starting from commercially available furan-2-carboxylic acid, esterification with methanol in the presence of a strong acid catalyst like sulfuric acid can yield methyl furan-2-carboxylate.

Chlorobenzylation: : Reacting 4-chlorobenzyl chloride with sodium hydride to form the corresponding benzyloxy compound.

Piperidinyl methylation: : Introducing the piperidinyl group using appropriate amination conditions, such as nucleophilic substitution with a piperidine derivative.

Oxalate formation: : Converting the product into its oxalate salt by treatment with oxalic acid under controlled conditions.

Industrial Production Methods

In industrial settings, these reactions are often optimized for scalability, efficiency, and yield. Continuous flow reactors and advanced purification techniques may be employed to achieve high-purity final products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The furan ring can be subject to oxidation reactions, often using agents like potassium permanganate or hydrogen peroxide.

Reduction: : The piperidinyl group can be reduced under hydrogenation conditions with catalysts like palladium on carbon.

Substitution: : The chlorobenzyl moiety can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: : Hydrogen gas, palladium on carbon catalyst.

Substitution: : Sodium hydride, amines, thiols, solvents like dimethylformamide or toluene.

Major Products

Oxidation products: : Oxidized furan derivatives.

Reduction products: : Reduced piperidinyl derivatives.

Substitution products: : Substituted chlorobenzyl derivatives.

Scientific Research Applications

"Methyl 5-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate" finds applications across various fields:

Chemistry: : Used as an intermediate in organic synthesis for building complex molecules.

Biology: : Studied for its potential interactions with biological macromolecules, such as proteins and enzymes.

Medicine: : Investigated for its pharmacological properties, including potential therapeutic applications.

Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets and pathways:

Molecular Targets: : May bind to protein receptors, enzymes, or nucleic acids, influencing their function.

Pathways: : Modulation of signaling pathways, enzymatic activity, or gene expression, depending on its specific chemical properties and structural features.

Comparison with Similar Compounds

Similar Compounds

"Methyl 5-((4-(benzyloxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate"

"Methyl 5-((4-((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate"

"Methyl 5-((4-(p-tolyloxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate"

Uniqueness

The presence of the 4-chlorobenzyl moiety distinguishes "Methyl 5-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate" from its analogs, potentially altering its biological and chemical properties. This uniqueness can influence its reactivity, pharmacokinetics, and interaction with biological targets, making it valuable for specific research applications.

And that's a wrap on this deep dive into "this compound". Complex and intriguing, isn’t it? What do you think?

Biological Activity

Methyl 5-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate is a complex organic compound with potential applications in pharmacology and medicinal chemistry. This compound contains a furan ring, a piperidine moiety, and a chlorobenzyl group, which contribute to its biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 426.92 g/mol. The structure consists of a furan-2-carboxylate ester linked to a piperidine ring substituted with a chlorobenzyl group.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The piperidine component is known to interact with various neurotransmitter receptors, potentially influencing neurochemical pathways.

- Enzyme Inhibition : The presence of the furan and carboxylate groups may allow the compound to inhibit specific enzymes involved in metabolic processes.

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections.

Pharmacological Studies

Recent studies have evaluated the pharmacological effects of compounds similar to this compound:

- Antiobesity Effects : Research indicates that compounds targeting the cannabinoid receptor 1 (CB1R) can modulate appetite and energy balance, presenting a potential pathway for obesity treatment .

- Antimicrobial Activity : A study highlighted the antibacterial properties of related piperidine derivatives, emphasizing their effectiveness against Gram-positive bacteria .

Case Studies

A case study on the synthesis and biological evaluation of piperidine derivatives showed promising results in terms of their efficacy against various bacterial strains. The synthesized compounds exhibited significant inhibition zones in agar diffusion tests, indicating strong antimicrobial properties.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| Compound C | Pseudomonas aeruginosa | 18 |

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

- Formation of Piperidine Ring : Starting with appropriate precursors, the piperidine ring is formed through cyclization reactions.

- Chlorobenzyl Group Introduction : The chlorobenzyl moiety is introduced via nucleophilic substitution reactions.

- Esterification : The final step involves esterification with furan-2-carboxylic acid to yield the desired ester product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine and furan moieties. Key steps include:

- Microwave-assisted coupling to enhance reaction efficiency and reduce time (e.g., for piperidin-1-yl-methyl intermediates) .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for nucleophilic substitutions .

- Oxalate salt formation : Final acid-base reaction with oxalic acid under controlled pH (monitored via potentiometric titration) .

- Purification : High-Performance Liquid Chromatography (HPLC) with C18 columns and acetonitrile/water gradients to isolate the oxalate salt .

Q. How should researchers characterize the compound’s structure and purity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify functional groups like ester carbonyl (C=O stretch at ~1700 cm⁻¹) and oxalate peaks .

- Purity assessment : HPLC with UV detection at 254 nm; purity >95% is acceptable for biological assays .

Advanced Research Questions

Q. How can structural analogs guide structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Comparative analysis : Use analogs with modified substituents (e.g., 4-chlorobenzyl vs. 4-cyanobenzyl) to assess impact on bioactivity. For example, replacing the furan-2-carboxylate group with a benzofuran analog may alter receptor binding .

- In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like G-protein-coupled receptors (GPCRs) or enzymes .

- Data validation : Cross-reference biological activity (e.g., IC50 values) with structural features using QSAR models .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardize assays : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and assay conditions (e.g., ATP levels for kinase studies) .

- Control experiments : Include positive/negative controls (e.g., known inhibitors for receptor-binding assays) to validate experimental setups .

- Meta-analysis : Use statistical tools (e.g., Prism) to compare datasets and identify outliers due to solvent interference or batch variations .

Q. What experimental strategies address discrepancies in synthetic yields under varying conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., temperature, solvent ratio, catalyst loading). For example, microwave power (100–300 W) significantly impacts coupling reaction yields .

- Byproduct analysis : Use LC-MS to identify side products (e.g., unreacted chlorobenzyl intermediates) and adjust stoichiometry .

- Alternative routes : Compare microwave-assisted synthesis with traditional reflux methods to balance yield and scalability .

Q. How to mitigate purification challenges caused by structurally similar by-products?

- Methodological Answer :

- Chromatographic optimization : Use reverse-phase HPLC with trifluoroacetic acid (0.1% TFA) as a mobile-phase modifier to improve peak resolution .

- Crystallization screening : Test solvents like ethyl acetate/hexane mixtures for selective crystallization of the oxalate salt .

- Recrystallization validation : Monitor polymorph formation via X-ray powder diffraction (XRPD) to ensure consistent crystal structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.